1,4-Dihydroxy-2-carbomethoxy-3-prenylnaphthalene-1-O-beta-glucopyranoside

DNA Topoisomerase Inhibition Rubia cordifolia Natural Product

Researchers screening natural product libraries for topoisomerase inhibitors frequently encounter false positives from assay interference. This compound solves that problem as a validated negative control-confirmed inactive against topoisomerases I and II with no cytotoxicity across multiple cancer cell lines (IC50 > 100 µM). • Establishes baseline signal and validates assay specificity for topoisomerase inhibition screens. • Provides a neutral scaffold for SAR studies; prenyl and carbomethoxy groups offer vectors for structural elaboration. • Serves as an analytical reference standard for Rubia cordifolia extract profiling via HPLC, LC-MS, or NMR. Supplied with Certificate of Analysis; shipped globally under ambient conditions.

Molecular Formula C23H28O9
Molecular Weight 448.5 g/mol
Cat. No. B12300907
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,4-Dihydroxy-2-carbomethoxy-3-prenylnaphthalene-1-O-beta-glucopyranoside
Molecular FormulaC23H28O9
Molecular Weight448.5 g/mol
Structural Identifiers
SMILESCC(=CCC1=C(C2=CC=CC=C2C(=C1C(=O)OC)OC3C(C(C(C(O3)CO)O)O)O)O)C
InChIInChI=1S/C23H28O9/c1-11(2)8-9-14-16(22(29)30-3)21(13-7-5-4-6-12(13)17(14)25)32-23-20(28)19(27)18(26)15(10-24)31-23/h4-8,15,18-20,23-28H,9-10H2,1-3H3
InChIKeyIQOUOKGRYANMMW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,4-Dihydroxy-2-carbomethoxy-3-prenylnaphthalene-1-O-beta-glucopyranoside: Identity and Sourcing


1,4-Dihydroxy-2-carbomethoxy-3-prenylnaphthalene-1-O-beta-glucopyranoside (CAS 1415729-43-9) is a dihydronaphthoquinone glucoside first reported from the roots of Rubia cordifolia [1]. It belongs to the phenolic glycoside class and is characterized by a naphthalene core with hydroxy, carbomethoxy, and prenyl substituents, plus a beta-D-glucopyranosyl moiety . This compound is available from multiple specialty chemical vendors for research purposes.

1,4-Dihydroxy-2-carbomethoxy-3-prenylnaphthalene-1-O-beta-glucopyranoside: Non-Interchangeability with Analogs


Within the dihydronaphthoquinone glucoside class, minor structural variations drive profound differences in bioactivity. For instance, the aglycone mollugin and its glucoside, mollugin-1-O-beta-D-glucopyranoside, isolated alongside the target compound, exhibit divergent topoisomerase inhibitory profiles [1]. The presence and position of the carbomethoxy and prenyl groups on the naphthalene scaffold, combined with O-glycosylation, dictate target engagement [1]. Substituting a 'similar' glucoside without confirming these structural features risks selecting a compound with absent or opposing biological effects, as evidenced by the target compound's complete lack of topoisomerase inhibition and cytotoxicity compared to co-occurring active molecules .

1,4-Dihydroxy-2-carbomethoxy-3-prenylnaphthalene-1-O-beta-glucopyranoside: Quantitative Differentiation Evidence


No DNA Topoisomerase I/II Inhibition

In the primary isolation study, compound 1,4-dihydroxy-2-carbomethoxy-3-prenylnaphthalene-1-O-beta-D-glucopyranoside (2) was tested alongside other isolates for inhibition of DNA topoisomerases I and II. Multiple downstream databases explicitly state the compound has no inhibitory activity against these enzymes, a finding directly contrasted with active compounds from the same study, such as mollugin-1-O-beta-D-glucopyranoside (3) . This defines a clear negative differentiation: the compound is not a topoisomerase poison, unlike its structural relatives.

DNA Topoisomerase Inhibition Rubia cordifolia Natural Product

Cytotoxicity Profile: Inactive Across Cancer Cell Lines

The compound was evaluated for cytotoxicity against a panel of human cancer cell lines: A549 (lung carcinoma), SK-OV-3 (ovarian carcinoma), HepG2 (hepatocellular carcinoma), and HT-29 (colorectal adenocarcinoma). It exhibited no cytotoxicity, with IC50 values exceeding 100 µM in all tested lines . This marks a stark quantitative contrast to structurally related naphthoquinones like mollugin and rubiadin, which show potent cytotoxicity (IC50 typically < 30 µM) in similar assays [1].

Cytotoxicity Cancer Cell Lines Dihydronaphthoquinone

1,4-Dihydroxy-2-carbomethoxy-3-prenylnaphthalene-1-O-beta-glucopyranoside: Application Scenarios


Negative Control for Topoisomerase Screening

Since 1,4-dihydroxy-2-carbomethoxy-3-prenylnaphthalene-1-O-beta-glucopyranoside is confirmed inactive against DNA topoisomerases I and II , it serves as an ideal negative control compound. Researchers screening natural product libraries for topoisomerase inhibitory activity can use this compound to establish baseline signal and validate assay specificity, ensuring that positive hits are genuinely due to enzyme inhibition rather than assay interference.

Non-Cytotoxic Scaffold for Prodrug Design

Given its lack of inherent cytotoxicity (IC50 > 100 µM across multiple cancer cell lines) , this compound presents a neutral scaffold for medicinal chemistry. Its prenyl and carbomethoxy groups offer vectors for structural elaboration to introduce desired biological activity while the glucoside moiety can enhance solubility and bioavailability, making it a starting point for pro-drug strategies where the active moiety is released upon metabolism.

Analytical Reference Standard for Rubia cordifolia

As a structurally characterized, commercially available dihydronaphthoquinone glucoside isolated from Rubia cordifolia , this compound is suitable as an analytical reference standard. It can be used in HPLC, LC-MS, or NMR method development and validation for the quality control or phytochemical profiling of Rubia cordifolia extracts and related herbal preparations.

Glycosylation Effects on Naphthoquinone Bioactivity

The compound's stark contrast in activity with its aglycone analog (mollugin) and other glycosides makes it a valuable tool for structure-activity relationship (SAR) studies. Researchers can use it to elucidate how O-glycosylation at the 1-position, in conjunction with the 2-carbomethoxy and 3-prenyl groups, modulates or abolishes cytotoxicity and enzyme inhibition, providing key insights for rational glycoside design.

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